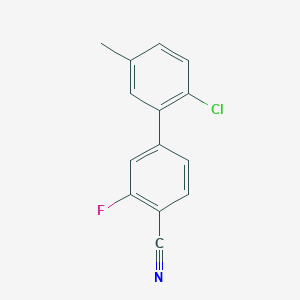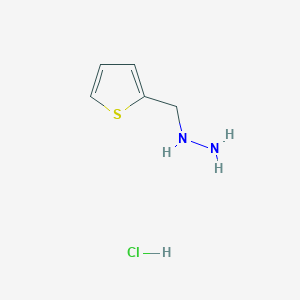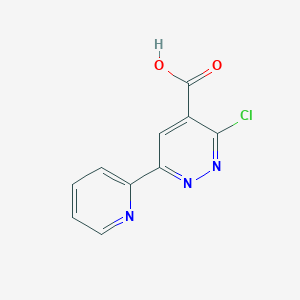
4-(5-氯吡啶-2-基)苯甲醛
描述
4-(5-Chloropyridin-2-yl)benzaldehyde is a chemical compound characterized by a benzene ring substituted with a chloropyridine group and an aldehyde group
科学研究应用
4-(5-Chloropyridin-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a probe in biochemical assays to study enzyme activities and binding interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
The primary targets of the compound 4-(5-Chloropyridin-2-yl)benzaldehyde are currently unknown . This compound is a versatile small molecule scaffold , which suggests it may interact with multiple targets.
Mode of Action
As a versatile small molecule scaffold , it may interact with its targets in a variety of ways, potentially leading to different biochemical changes depending on the specific target and cellular context.
Biochemical Pathways
Given its status as a versatile small molecule scaffold , it may influence a range of biochemical pathways, with the specific effects likely depending on the cellular context and the specific targets of the compound.
Result of Action
As a versatile small molecule scaffold , it may have a range of effects depending on the specific targets and cellular context.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(5-Chloropyridin-2-yl)benzaldehyde . These factors could include the pH of the environment, the presence of other molecules, and the specific cellular context.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Chloropyridin-2-yl)benzaldehyde typically involves the following steps:
Bromination: The starting material, 4-chloropyridine, undergoes bromination to introduce a bromine atom at the 5-position.
Friedel-Crafts Acylation: The brominated compound is then subjected to Friedel-Crafts acylation using benzene and an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Oxidation: The resulting product is oxidized to form the aldehyde group, yielding 4-(5-Chloropyridin-2-yl)benzaldehyde.
Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production, focusing on maximizing yield and minimizing by-products. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions: 4-(5-Chloropyridin-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: 4-(5-Chloropyridin-2-yl)benzoic acid.
Reduction: 4-(5-Chloropyridin-2-yl)benzyl alcohol.
Substitution: Substituted pyridines with different functional groups.
相似化合物的比较
4-(5-Bromopyridin-2-yl)benzaldehyde
4-(5-Fluoropyridin-2-yl)benzaldehyde
4-(5-Iodopyridin-2-yl)benzaldehyde
4-(5-Chloropyridin-2-yl)benzoic acid
4-(5-Chloropyridin-2-yl)benzyl alcohol
This comprehensive overview provides a detailed understanding of 4-(5-Chloropyridin-2-yl)benzaldehyde, its synthesis, reactions, applications, and comparison with similar compounds
属性
IUPAC Name |
4-(5-chloropyridin-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c13-11-5-6-12(14-7-11)10-3-1-9(8-15)2-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEWKCMPTGYPNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



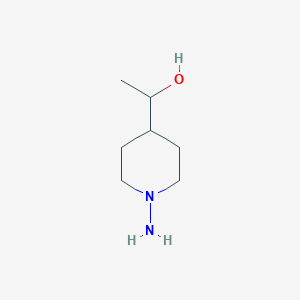
![7-Ethyl-4,7-diazaspiro[2.5]octane](/img/structure/B1490675.png)
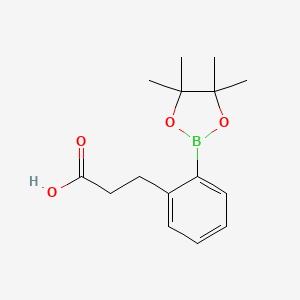
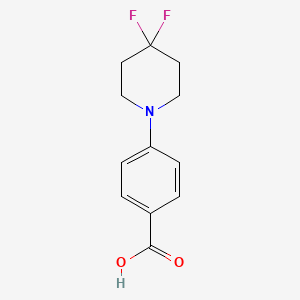
![5-[(4-Bromophenoxy)methyl]-2-methoxypyridine](/img/structure/B1490680.png)

![Oxazolo[5,4-c]pyridin-2(1H)-one](/img/structure/B1490684.png)
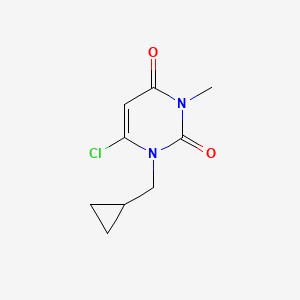
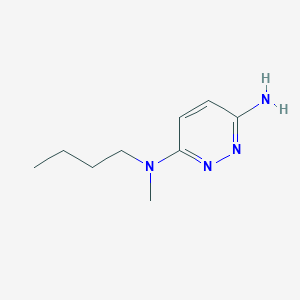
![4-[(3-Chloro-5-fluorophenyl)oxy]aniline](/img/structure/B1490689.png)
